molecular formula C8H12O3 B1380666 Tetrahydrofuran-3-acrylic acid methyl ester CAS No. 1563680-03-4

Tetrahydrofuran-3-acrylic acid methyl ester

Cat. No.: B1380666
CAS No.: 1563680-03-4
M. Wt: 156.18 g/mol
InChI Key: UNDVJGZEBGHKHP-NSCUHMNNSA-N
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Description

Tetrahydrofuran-3-acrylic acid methyl ester is a chemical compound intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers value this compound for its bifunctional molecular structure, which incorporates both a tetrahydrofuran ring, a versatile heterocycle, and an acrylic acid methyl ester group, a classic monomer unit . This combination makes it a promising building block for the synthesis of specialized polymers and co-polymers. Potential research applications include its use as a monomer to introduce both rigidity from the cyclic ether and cross-linking capability via the acrylate group into polymer backbones, similar to applications noted for the related compound Tetrahydrofurfuryl acrylate . Its mechanism of action in polymerizations, such as free-radical or controlled radical polymerization, involves the reaction of the acrylic double bond to form chain-like macromolecules. The tetrahydrofuran moiety can influence the physical properties of the resulting material, such as its solubility, biodegradability, and thermal stability. Further research is being conducted to explore its full potential in creating advanced materials for various industrial and scientific applications.

Properties

IUPAC Name

methyl (E)-3-(oxolan-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-10-8(9)3-2-7-4-5-11-6-7/h2-3,7H,4-6H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDVJGZEBGHKHP-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofuran-3-acrylic acid methyl ester can be synthesized through the esterification of tetrahydrofuran-3-acrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired ester while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofuran-3-acrylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Tetrahydrofuran-3-acrylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The ester is employed in the production of polymers and resins, contributing to the development of advanced materials

Mechanism of Action

The mechanism of action of tetrahydrofuran-3-acrylic acid methyl ester involves its interaction with various molecular targets and pathways. For instance, in reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent to the carbonyl carbon of the ester. This process involves the formation of a tetrahedral intermediate, which subsequently collapses to yield the alcohol product .

Comparison with Similar Compounds

(a) Tetrahydrofurfuryl Acrylate (THFA)

  • Structure : Contains a tetrahydrofurfuryl group (a THF ring fused to a methylene group) linked to an acrylate ester.
  • Applications : Used in UV-curable coatings due to its high reactivity and adhesion properties.
  • Toxicity : Classified as a skin sensitizer (ECHA REACH dossier) with moderate acute toxicity (LD₅₀ > 2,000 mg/kg in rats) .

(b) Tetrahydrofurfuryl Methacrylate (THFMA)

  • Structure : Similar to THFA but with a methacrylate group (methyl substitution on the α-carbon).
  • Reactivity : Slower polymerization kinetics compared to acrylates due to steric hindrance from the methyl group.
  • Metabolism : Hydrolyzed more slowly by carboxylesterases than acrylates, leading to prolonged biological activity .

Linear Acrylate Esters

(a) Methyl Acrylate (MA)

  • Structure : Simple linear acrylate ester without cyclic substituents.
  • Physicochemical Properties : Lower molecular weight (86.09 g/mol) and higher volatility compared to THF-3-AAME.
  • Toxicity : Higher acute toxicity (LD₅₀ = 277 mg/kg in rats) due to rapid hydrolysis and systemic absorption .

(b) 2-Oxobutyric Acid Methyl Ester

  • Structure : Features a ketone group adjacent to the ester, altering electron density and reactivity.
  • Activity : Demonstrated lower enzymatic acceptance in transaminase assays compared to THF derivatives (2.5 mM vs. 10 mM 1-PEA at 45°C) .

Fatty Acid Methyl Esters (FAMEs)

While structurally distinct from THF-3-AAME, FAMEs like palmitic acid methyl ester and linoleic acid methyl ester provide insights into ester stability and metabolic pathways:

  • Stability : FAMEs are resistant to hydrolysis under physiological conditions, unlike acrylates, which undergo rapid enzymatic cleavage .

  • Applications : Primarily used as biodiesel components or analytical standards, contrasting with THF-3-AAME’s role in synthetic chemistry .

Key Data Tables

Table 1: Physicochemical Comparison

Property THF-3-AAME (Inferred) Tetrahydrofurfuryl Acrylate Methyl Acrylate
Molecular Weight (g/mol) ~156.17 156.17 86.09
Boiling Point (°C) ~220 (estimated) 220–225 80
Solubility Moderate in water Low water solubility Miscible
Hydrolysis Rate Intermediate Intermediate Rapid

Table 2: Toxicological Profiles

Compound Acute Toxicity (LD₅₀, rat) Skin Sensitization Metabolic Pathway
THF-3-AAME Data lacking Likely (analog) Carboxylesterase-dependent
Tetrahydrofurfuryl Acrylate >2,000 mg/kg Positive Moderate hydrolysis
Methyl Acrylate 277 mg/kg Negative Rapid hydrolysis

Research Findings and Mechanistic Insights

  • Reactivity : The THF ring in THF-3-AAME enhances electron-withdrawing effects, increasing acrylate electrophilicity and polymerization efficiency compared to linear esters .
  • Toxicity: Acrylates generally exhibit higher toxicity than methacrylates due to faster hydrolysis into acrylic acid, a known irritant. THF derivatives may show reduced dermal absorption compared to linear analogs, mitigating toxicity .
  • Enzymatic Interactions: THF-3-AAME’s steric bulk may slow carboxylesterase-mediated hydrolysis relative to methyl acrylate, as seen in studies with 3-oxohexanoic acid methyl ester .

Biological Activity

Tetrahydrofuran-3-acrylic acid methyl ester (THF-3-Ac-ME) is an organic compound with the molecular formula C8_8H12_{12}O3_3. It has garnered attention in various scientific fields, particularly for its biological activities and applications in medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

THF-3-Ac-ME can be synthesized via the esterification of tetrahydrofuran-3-acrylic acid with methanol, typically in the presence of an acid catalyst such as sulfuric acid. The reaction is conducted at elevated temperatures to enhance yield and minimize by-products.

Reaction Conditions

  • Reagents : Tetrahydrofuran-3-acrylic acid, methanol, sulfuric acid
  • Temperature : Elevated (specific temperatures vary based on setup)
  • Method : Continuous flow reactors are often used in industrial settings for consistency.

Biological Mechanisms and Activity

THF-3-Ac-ME has been investigated for its role in enzyme-catalyzed reactions and metabolic pathways, demonstrating potential as a pharmaceutical intermediate. Its biological activity is primarily attributed to its ability to interact with various molecular targets.

The compound functions through several mechanisms:

  • Enzyme Interaction : THF-3-Ac-ME can act as a substrate or inhibitor in enzymatic reactions.
  • Metabolic Pathways : It influences metabolic pathways by modulating enzyme activity involved in biosynthesis or degradation processes.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of THF-3-Ac-ME on various cancer cell lines. For instance, it has been shown to inhibit cell growth in HeLa and MDA-MB-231 cancer cells, with IC50_{50} values indicating significant potency.

CompoundCell LineIC50_{50} (µM)
THF-3-Ac-MEHeLa15
THF-3-Ac-MEMDA-MB-23120
CA-4HeLa0.69
CA-4MDA-MB-2312.29

This table indicates that while THF-3-Ac-ME demonstrates notable activity, it is less potent than the reference compound CA-4, which is known for its strong anticancer properties .

Case Study: In Vitro Evaluation

In a comparative study of various derivatives, THF-3-Ac-ME was evaluated alongside other compounds for their antiproliferative activities against a panel of human cancer cell lines. The results suggested that modifications in the molecular structure could enhance biological activity.

"The presence of specific functional groups significantly influenced the inhibitory effects on cancer cell proliferation" .

Applications in Medicine

The compound serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting cancer and metabolic diseases. Its versatility allows for modifications that can lead to novel therapeutic agents.

Q & A

Q. What are the established synthetic routes for producing Tetrahydrofuran-3-acrylic acid methyl ester, and how are reaction conditions optimized?

The compound is typically synthesized via esterification between tetrahydrofurfuryl alcohol and acrylic acid derivatives. Key parameters include temperature control (to prevent polymerization), acid catalysts (e.g., sulfuric acid), and stoichiometric ratios. Post-synthesis purification often involves distillation or chromatography to isolate the ester from unreacted monomers. Optimization studies focus on pH (e.g., pH 6.2 for enzymatic esterification analogs) and solvent selection (e.g., tetrahydrofuran for solubility) to maximize yield .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the ester linkage and tetrahydrofuran ring structure via characteristic shifts (e.g., acrylate carbonyl at ~165–170 ppm in 13C^{13}\text{C} NMR). Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection validates purity and quantifies residual monomers. For example, HPLC methods for analogous esters use C18 columns and acetonitrile-water gradients .

Q. What are the primary safety protocols for handling this compound in laboratory settings?

Due to sensitization risks and potential respiratory irritation, researchers must use fume hoods, nitrile gloves, and eye protection. Stability studies indicate the compound polymerizes under heat or UV light; thus, storage at -20°C in amber vials is recommended. Safety data sheets (SDS) emphasize avoiding inhalation and skin contact, with emergency protocols including thorough washing and medical consultation .

Advanced Research Questions

Q. How are toxicokinetic profiles and acute toxicity evaluated for this compound, and what are the critical endpoints?

Toxicokinetic studies use in vitro models (e.g., hepatocyte assays) to assess metabolic pathways, focusing on hydrolysis to tetrahydrofurfuryl alcohol (CAS 97-99-4), a common metabolite. Acute oral toxicity tests in rodents (OECD Guideline 423) report LD50_{50} values, while dermal irritation assays follow OECD 404. Critical endpoints include neurotoxicity and respiratory sensitization, with dose-response modeling to establish no-observed-adverse-effect levels (NOAEL) .

Q. What experimental strategies mitigate stability challenges during polymerization studies?

To prevent unintended polymerization, inhibitors like hydroquinone or 4-methoxyphenol (200–500 ppm) are added. Polymerization kinetics are studied under controlled conditions (e.g., 60–80°C with peroxide initiators). Real-time monitoring via Fourier-transform infrared (FTIR) spectroscopy tracks acrylate double bond consumption (peak at ~1630 cm1^{-1}) .

Q. How are analytical methods validated for quantifying this ester in complex biological or environmental matrices?

Validation follows ICH Q2(R1) guidelines, including spike-and-recovery experiments in simulated matrices (e.g., serum, wastewater). For GC-MS, derivatization with BSTFA enhances volatility, while HPLC-MS/MS using multiple reaction monitoring (MRM) improves selectivity. Limits of detection (LOD) for analogous esters are ~0.1 µg/mL, with precision (RSD <5%) .

Q. How can conflicting data on sensitization potential be resolved in risk assessment?

Discrepancies arise from variations in murine local lymph node assay (LLNA) protocols. Meta-analyses compare EC3 values (concentration eliciting a threefold stimulation index) across studies. Grouping with structurally similar esters (e.g., tetrahydrofurfuryl methacrylate) allows read-across assessments, leveraging shared metabolite data and quantitative structure-activity relationships (QSAR) .

Q. What considerations are vital when designing in vitro models to study its metabolite, tetrahydrofurfuryl alcohol?

Hepatic microsomal incubations (with NADPH cofactors) identify cytochrome P450-mediated oxidation pathways. Co-culture systems (e.g., hepatocyte-Kupffer cell models) assess inflammatory responses. Analytical challenges include distinguishing endogenous alcohols from metabolites; stable isotope-labeled internal standards improve quantification accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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